molecular formula C44H80NO8P B162881 Dilinoleoylphosphatidylcholine CAS No. 6542-05-8

Dilinoleoylphosphatidylcholine

Cat. No. B162881
CAS RN: 6542-05-8
M. Wt: 782.1 g/mol
InChI Key: FVXDQWZBHIXIEJ-ZPPAUJSGSA-N
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Description

. It is a type of glycerophospholipid that contains two linoleic acid chains esterified to the glycerol backbone at the sn-1 and sn-2 positions, and a phosphocholine group attached to the sn-3 position. This compound is commonly found in biological membranes and plays a crucial role in various cellular processes .

Mechanism of Action

The mechanism of action of 1,2-Dilinoleoyl-sn-glycero-3-PC involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also interact with various proteins and enzymes, modulating their activity. For example, it has been shown to enhance insulin sensitivity by increasing the expression of insulin receptors and promoting the phosphorylation of key signaling molecules . Additionally, it induces lipolysis in adipocytes through the activation of specific lipases and signaling pathways .

Future Directions

DLPC is widely used in liver diseases of various origins, and its mode of action and pharmacological and clinical evidence of its efficacy are still a matter of continuous active research . Further long-term controlled clinical trials are required to precisely determine its benefit for alleviating symptoms, improving well-being, inducing histological changes, and slowing the progression of liver disease .

Biochemical Analysis

Biochemical Properties

1,2-Linoleoylphosphatidylcholine is involved in several biochemical reactions, primarily due to its role as a phospholipid. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position of phospholipids, releasing arachidonic acid and lysophosphatidylcholine . This interaction is crucial for the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. Additionally, 1,2-Linoleoylphosphatidylcholine interacts with lipoproteins, such as high-density lipoprotein (HDL), playing a role in lipid transport and metabolism .

Cellular Effects

1,2-Linoleoylphosphatidylcholine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of protein kinase C, which is involved in regulating cell growth, differentiation, and apoptosis . Furthermore, 1,2-Linoleoylphosphatidylcholine can impact the expression of genes related to lipid metabolism and inflammation, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of 1,2-Linoleoylphosphatidylcholine involves its interactions with various biomolecules. It binds to specific proteins, such as phosphatidylcholine transfer protein (PCTP), which facilitates the transfer of phosphatidylcholine between different cellular membranes . This binding interaction is essential for maintaining membrane integrity and fluidity. Additionally, 1,2-Linoleoylphosphatidylcholine can modulate enzyme activity, such as the inhibition of phospholipase A2, which affects the production of inflammatory mediators . These molecular interactions contribute to the compound’s overall effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Linoleoylphosphatidylcholine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Linoleoylphosphatidylcholine can undergo oxidation, leading to the formation of phosphatidylcholine hydroperoxides . These oxidative products can have different biological activities compared to the parent compound, potentially affecting cellular processes such as lipid peroxidation and membrane integrity. Long-term studies in vitro and in vivo have demonstrated that the degradation of 1,2-Linoleoylphosphatidylcholine can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1,2-Linoleoylphosphatidylcholine can vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and inflammation, while at high doses, it can exhibit toxic or adverse effects. For example, studies have shown that high doses of 1,2-Linoleoylphosphatidylcholine can lead to liver toxicity and oxidative stress in animal models . Additionally, threshold effects have been observed, where certain dosages are required to achieve specific biological outcomes . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.

Metabolic Pathways

1,2-Linoleoylphosphatidylcholine is involved in several metabolic pathways, including the Kennedy pathway and the Lands cycle . In the Kennedy pathway, phosphatidylcholine is synthesized de novo from choline, while the Lands cycle involves the remodeling of existing phospholipids. These pathways are essential for maintaining the balance between phospholipids and neutral lipids in cells. Additionally, 1,2-Linoleoylphosphatidylcholine interacts with enzymes such as lysophosphatidylcholine acyltransferase (LPCAT), which plays a role in the acylation of lysophosphatidylcholine to form phosphatidylcholine . These metabolic interactions are crucial for regulating lipid homeostasis and cellular function.

Transport and Distribution

The transport and distribution of 1,2-Linoleoylphosphatidylcholine within cells and tissues involve specific transporters and binding proteins. Phosphatidylcholine transfer protein (PCTP) is one such protein that facilitates the transfer of phosphatidylcholine between cellular membranes . This transport is essential for maintaining membrane composition and function. Additionally, 1,2-Linoleoylphosphatidylcholine can be incorporated into lipoproteins, such as HDL, which transport lipids through the bloodstream . The distribution of 1,2-Linoleoylphosphatidylcholine within cells and tissues is influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of 1,2-Linoleoylphosphatidylcholine is critical for its activity and function. This compound is primarily localized in cellular membranes, where it contributes to membrane structure and fluidity. Additionally, it can be found in lipid droplets, which are involved in lipid storage and metabolism . The localization of 1,2-Linoleoylphosphatidylcholine is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its role in cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dilinoleoyl-sn-glycero-3-PC can be synthesized through a series of esterification and phosphorylation reactions. The synthesis typically starts with linoleic acid, which undergoes esterification with glycerol to form 1,2-dilinoleoyl-sn-glycerol. This intermediate is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of 1,2-Dilinoleoyl-sn-glycero-3-PC involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization .

Comparison with Similar Compounds

1,2-Dilinoleoyl-sn-glycero-3-PC is similar to other phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. its unique feature is the presence of two linoleic acid chains, which confer distinct physical and chemical properties .

Similar Compounds

properties

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXDQWZBHIXIEJ-ZPPAUJSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6542-05-8
Record name 1,2-Linoleoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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